N-[2-(3-Nitrophenoxy)ethyl]aniline
Description
N-[2-(3-Nitrophenoxy)ethyl]aniline is an aromatic amine derivative featuring an aniline moiety linked via an ethyl chain to a 3-nitrophenoxy group. The nitro group at the meta position on the phenoxy ring introduces strong electron-withdrawing effects, influencing the compound’s electronic, structural, and reactivity profiles. This compound is structurally related to other phenoxyethyl-aniline derivatives, which vary in substituent type (e.g., nitro, methoxy, halogen) and position on the aromatic rings .
Properties
CAS No. |
68157-89-1 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-[2-(3-nitrophenoxy)ethyl]aniline |
InChI |
InChI=1S/C14H14N2O3/c17-16(18)13-7-4-8-14(11-13)19-10-9-15-12-5-2-1-3-6-12/h1-8,11,15H,9-10H2 |
InChI Key |
XACSTGHKJXYHMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCOC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Nitrophenoxy)ethyl]aniline typically involves the reaction of 3-nitrophenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(3-nitrophenoxy)ethylamine. This intermediate is then reacted with aniline to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Nitrophenoxy)ethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under the influence of strong oxidizing agents.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and halogens. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions include amino derivatives, nitroso compounds, and various substituted aniline derivatives.
Scientific Research Applications
N-[2-(3-Nitrophenoxy)ethyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-Nitrophenoxy)ethyl]aniline involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular metabolism and signaling .
Comparison with Similar Compounds
Table 1: Electronic Effects of Nitro Substituents
| Compound | Nitro Position | Resonance Contribution | Basicity of Aniline (Relative) |
|---|---|---|---|
| N-[2-(3-Nitrophenoxy)ethyl]aniline | Meta | Moderate | Intermediate |
| N-[2-(4-Nitrophenoxy)ethyl]aniline | Para | High | Low |
| N-[2-(2-Nitrophenoxy)ethyl]aniline | Ortho | Low (Steric hindrance) | High |
Vibrational and Geometrical Properties
Infrared (IR) spectroscopy and density functional theory (DFT) calculations reveal distinct vibrational modes for derivatives with different substituents:
- The C–N stretching vibration in this compound occurs at ~1,330 cm⁻¹, compared to ~1,350 cm⁻¹ in the 4-nitro analog, reflecting differences in electron delocalization .
- N–H bending vibrations in the aniline moiety are less pronounced in nitro-substituted derivatives due to electron withdrawal, whereas methoxy or chloro substituents (e.g., 4-methoxy-N-[2-(4-chlorophenoxy)ethyl]aniline) retain stronger N–H signals .
Crystal Packing and Hydrogen Bonding
Crystallographic studies highlight how substituents influence molecular packing:
- This compound forms weaker intermolecular hydrogen bonds compared to N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline, where sulfonyl groups facilitate robust N–H⋯O interactions, creating one-dimensional chains along the [001] direction .
- In N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline, bromine atoms and extended aromatic systems promote C–H⋯π interactions and layered crystal structures, unlike the simpler nitro-substituted analog .
Table 2: Crystallographic Parameters
| Compound | Space Group | Unit Cell Volume (ų) | Notable Interactions |
|---|---|---|---|
| This compound | Not reported | – | Weak van der Waals forces |
| N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline | Pna21 | 1,800.9 | N–H⋯O, C–H⋯O hydrogen bonds |
| N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline | P1 | 1,176.0 | N–H⋯Br/O, C–H⋯π interactions |
Biological Activity
N-[2-(3-Nitrophenoxy)ethyl]aniline is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its synthesis, biological effects, and relevant case studies.
Structure and Synthesis
This compound is characterized by its aniline structure modified with a nitrophenoxyethyl group. The synthesis typically involves the reaction of 3-nitrophenol with an appropriate ethylene derivative, resulting in the formation of the target compound. The following table summarizes key steps in the synthesis process:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3-Nitrophenol, Ethylene glycol | Reflux in ethanol | 85% |
| 2 | Aniline, Nitrochlorobenzene | Heating under reflux | 75% |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Arai et al. demonstrated that this compound inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .
Cytotoxic Effects
In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. Specifically, it was found to be effective against human breast cancer cells (MCF-7), exhibiting an IC50 value of approximately 20 µM. This suggests a potential role in cancer therapeutics .
The biological activity of this compound is believed to be mediated through the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis and lead to cell death. This mechanism has been supported by findings that co-treatment with antioxidants reduced the cytotoxic effects of the compound .
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
